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molecular formula C13H9Cl2IO2 B8435817 1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene

1,2-Dichloro-4-(4-iodo-2-methoxyphenoxy)benzene

Cat. No. B8435817
M. Wt: 395.02 g/mol
InChI Key: CEVNRSYJGXFBTP-UHFFFAOYSA-N
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Patent
US08759358B1

Procedure details

A solution of sodium nitrite (14.4 g, 208.70 mmol, 1.98 equiv) in water (500 mL) was added dropwise into a solution of 4-(3,4-dichlorophenoxy)-3-methoxyaniline (30 g, 105.58 mmol, 1.00 equiv) in sulfuric acid (1000 mL) with stirring at 0° C. and the mixture was stirred for 30 min at 0° C. The above mixture was added dropwise to a solution of potassium iodide (1000 mL, 5%) in water with stirring at 50° C. The reaction was completed immediately. The reaction mixture was cooled to room temperature, extracted with 3×500 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 3×500 mL of saturated aqueous sodium bicarbonate and 3×500 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to give 24 g (crude) of 1,2-dichloro-4-(4-iodo-2-methoxyphenoxy)benzene as red oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([CH:19]=[CH:20][C:21]=1[Cl:22])[O:9][C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][C:11]=1[O:17][CH3:18].[I-:23].[K+]>O.S(=O)(=O)(O)O>[Cl:22][C:21]1[CH:20]=[CH:19][C:8]([O:9][C:10]2[CH:16]=[CH:15][C:13]([I:23])=[CH:12][C:11]=2[O:17][CH3:18])=[CH:7][C:6]=1[Cl:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C=C(N)C=C2)OC)C=CC1Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 3×500 mL of saturated aqueous sodium bicarbonate and 3×500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC1=C(C=C(C=C1)I)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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